Cas no 2229095-53-6 (tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate)

tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate
- EN300-1887356
- 2229095-53-6
- tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
-
- インチ: 1S/C13H20N4O2/c1-9(5-6-14)10-7-15-11(16-8-10)17-12(18)19-13(2,3)4/h7-8H,1,5-6,14H2,2-4H3,(H,15,16,17,18)
- InChIKey: VCSZMXQDHYIQRI-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1N=CC(=CN=1)C(=C)CCN)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 264.15862589g/mol
- どういたいしつりょう: 264.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 90.1Ų
tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887356-10.0g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 10g |
$6266.0 | 2023-06-01 | ||
Enamine | EN300-1887356-5.0g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 5g |
$4226.0 | 2023-06-01 | ||
Enamine | EN300-1887356-10g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 10g |
$6266.0 | 2023-09-18 | ||
Enamine | EN300-1887356-0.25g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1887356-1.0g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1887356-5g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 5g |
$4226.0 | 2023-09-18 | ||
Enamine | EN300-1887356-0.1g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 0.1g |
$1283.0 | 2023-09-18 | ||
Enamine | EN300-1887356-2.5g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 2.5g |
$2856.0 | 2023-09-18 | ||
Enamine | EN300-1887356-0.5g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1887356-0.05g |
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate |
2229095-53-6 | 0.05g |
$1224.0 | 2023-09-18 |
tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamateに関する追加情報
tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate, identified by the CAS registry number CAS No. 2229095-53-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities. The structure of this compound includes a pyrimidine ring substituted with a tert-butyl carbamate group and a 4-amino-butene moiety, making it a unique candidate for further research and development.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the tert-butyl group in this compound suggests potential stability and bioavailability, which are critical factors in pharmaceutical applications. Additionally, the 4-amino-butene substituent introduces flexibility and hydrogen bonding capabilities, enhancing its interaction with biological targets. These features make tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions and carbonyl chemistry. The use of tert-butyl groups as protecting agents during synthesis is a common practice, ensuring the stability of intermediate compounds. Researchers have also explored the optimization of synthetic routes to improve yield and purity, which are essential for large-scale production.
The biological activity of CAS No. 2229095-53-6 has been evaluated in several in vitro assays, demonstrating moderate to high potency against various cancer cell lines. These findings suggest that the compound may inhibit key enzymes or pathways involved in cancer progression, such as kinases or proteases. Furthermore, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, which are critical for its potential use as an oral medication.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinical candidate. Advanced techniques such as computational modeling and high-throughput screening will play pivotal roles in optimizing its therapeutic potential. Additionally, the integration of green chemistry principles into its synthesis will ensure environmental sustainability throughout the manufacturing process.
In conclusion, tert-butyl N-5-(4-aminobut-1-en-2-< strong > yl strong > ) pyrimidin - 2 - ylcarbamate strong > represents a significant advancement in the field of pyrimidine-based drug discovery. Its unique structure, coupled with promising biological activity and synthetic feasibility, positions it as a valuable asset for future therapeutic interventions.
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